molecular formula C19H25FN2O3 B2752055 tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate CAS No. 1707358-61-9

tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate

Cat. No.: B2752055
CAS No.: 1707358-61-9
M. Wt: 348.418
InChI Key: MFDQTSYYHPYFBU-JOCQHMNTSA-N
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Description

This compound features a cyclohexylcarbamate backbone substituted with a 4-fluoro-1-oxoisoindolin-2-yl group. Its stereochemistry (1R,4R) indicates a trans configuration across the cyclohexane ring, which influences its conformational stability and interaction with biological targets.

Properties

IUPAC Name

tert-butyl N-[4-(7-fluoro-3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-12-7-9-13(10-8-12)22-11-15-14(17(22)23)5-4-6-16(15)20/h4-6,12-13H,7-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDQTSYYHPYFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=O)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an ortho-substituted benzamide and a suitable reagent.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Cyclohexylcarbamate: The cyclohexylcarbamate moiety can be formed by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluoro-substituted isoindolinone moiety could impart unique binding properties, making it a useful tool in biochemical assays and drug discovery.

Medicine

In medicine, carbamates are known for their pharmacological activities, including as enzyme inhibitors and neuroprotective agents. This compound may be investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or mechanical strength. Its unique structure may also make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate will depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluoro-substituted isoindolinone moiety could play a key role in its binding affinity and specificity, while the cyclohexylcarbamate group may influence its overall stability and solubility.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, focusing on substituent differences and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Purity Notes
tert-Butyl (1R,4R)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate Not specified C19H25FN2O3 ~348.42 4-fluoro-isoindolinone N/A Target compound; fluorine at position 4 of isoindolinone
tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate 1707367-80-3 C19H25FN2O3 348.418 5-fluoro-isoindolinone >95% Fluorine at position 5; higher purity available
tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate 1286275-26-0 C18H25BrN2O3 397.31 2-bromo-benzamide N/A Bromine increases molecular weight; potential halogen bonding
tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate 1286275-29-3 C14H26N2O3 284.4 Isobutyramido N/A Smaller substituent; lower molecular weight
tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate 558442-80-1 C20H31N3O2 345.49 Tetrahydroquinolinylamino Not reported Bulky bicyclic substituent; possible CNS activity

Key Differences and Implications

Fluorine Position :

  • The 4-fluoro substitution (target compound) vs. 5-fluoro (CAS 1707367-80-3) alters electronic distribution and steric interactions. The 4-fluoro group may enhance metabolic stability compared to 5-fluoro due to reduced susceptibility to oxidative metabolism .

Halogen vs. Alkyl Substituents: The 2-bromobenzamido analogue (CAS 1286275-26-0) introduces a heavy halogen, increasing molecular weight by ~49 g/mol compared to the target compound. Bromine’s polarizability could improve binding affinity in hydrophobic pockets .

Heterocyclic Modifications: The tetrahydroquinolinylamino group (CAS 558442-80-1) introduces a fused bicyclic system, likely enhancing blood-brain barrier penetration for CNS-targeted applications .

Biological Activity

tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a synthetic organic compound notable for its complex structure and potential biological applications. With a molecular formula of C19H25FN2O3 and a molecular weight of 348.41 g/mol, this compound exhibits intriguing pharmacological properties, particularly in the context of cancer therapy and other diseases associated with dysregulated cell proliferation.

Chemical Structure and Properties

The compound features several key structural components:

  • tert-butyl group : Enhances lipophilicity.
  • cyclohexyl moiety : Provides steric bulk, possibly influencing binding interactions.
  • fluorinated isoindolinone derivative : The presence of fluorine may enhance bioavailability and potency compared to non-fluorinated analogs.

Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases involved in cell cycle regulation. This inhibition could lead to decreased cancer cell proliferation, positioning the compound as a candidate for further development in oncology.

In Vitro Studies

In vitro assays have demonstrated that this compound interacts with key proteins involved in the cell cycle. While detailed binding affinity studies are still required, initial data indicate potential efficacy against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast and prostate cancer cells.

Data Table: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
tert-Butyl (1R*,4R*)-4-(7-chloro-1-oxoisoindolin-2-yl)cyclohexylcarbamateSimilar core structure with chlorine instead of fluorineChlorine may alter pharmacokinetics
tert-Butyl (1R*,4R*)-4-(7-methyl-1-oxoisoindolin-2-yl)cyclohexylcarbamateMethyl substitution on isoindolinoneMay exhibit different bioactivity profiles
tert-Butyl (1R*,4R*)-4-(7-bromo-1-oxoisoindolin-2-yl)cyclohexylcarbamateBromine substitutionPotentially different reactivity compared to fluorinated analogs

Case Study 1: Inhibition of Kinase Activity

A study conducted on a series of isoindolinone derivatives indicated that compounds structurally similar to tert-butyl (1R*,4R*) exhibited significant inhibition of cyclin-dependent kinases (CDKs). This inhibition was correlated with reduced phosphorylation of target substrates, suggesting a mechanism by which the compound may exert its anti-proliferative effects.

Case Study 2: Bioavailability and Pharmacokinetics

Research into the pharmacokinetics of fluorinated isoindolinones has shown that the presence of fluorine can enhance metabolic stability and bioavailability. A comparative analysis revealed that compounds with fluorine substitutions had improved absorption characteristics in preclinical models, making them more suitable for therapeutic applications.

Safety and Toxicological Profile

While comprehensive toxicological data for tert-butyl (1R*,4R*) is limited, preliminary safety assessments indicate that it does not exhibit significant acute toxicity. However, further investigation into chronic exposure effects and potential mutagenicity is necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl carbamate derivatives with isoindolinone moieties?

  • Methodology : Prioritize protecting group strategies (e.g., tert-butoxycarbonyl [Boc] groups) to stabilize reactive amines during multi-step syntheses. Use column chromatography (silica gel) for purification, as demonstrated in the synthesis of similar compounds with 89% yield . Monitor reaction progress via TLC and confirm stereochemistry using NMR (e.g., coupling constants and splitting patterns in 1H^1H NMR, as in δ 8.22 ppm for pyrimidine derivatives ).
  • Data Note : Yield optimization often requires adjusting stoichiometry of aryl halides and amine intermediates (e.g., 4-fluoro-substituted reactants) .

How can researchers validate the stereochemical configuration of (1R,4R) isomers in cyclohexylcarbamate derivatives?**

  • Methodology : Combine 1H^1H-NMR (e.g., axial/equatorial proton coupling patterns in cyclohexane rings) with chiral HPLC or polarimetry ([α]D measurements, e.g., +15.23° for a related compound ). X-ray crystallography may resolve ambiguities but requires high-purity crystals.
  • Contradiction Alert : Discrepancies in coupling constants (e.g., J = 6.6 Hz in axial protons vs. J = 3.2 Hz in non-equatorial analogs) may arise from solvent effects or conformational flexibility .

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